Enantiomeric Differentiation: (S)- vs (R)-1-Benzyl-3-ethylpiperazine Stereospecificity
The (S)-enantiomer (CAS 324750-04-1) and (R)-enantiomer (CAS 347195-55-5) represent distinct chemical entities with documented differences in biological activity profiles . The (S)-configuration at the C3 position places the ethyl substituent in a specific spatial orientation defined by InChIKey CTPKPBTULPZITK-UGPWUYPHNA-N, whereas the (R)-enantiomer bears the InChIKey CTPKPBTULPZITK-CYBMUJFWSA-N . This stereochemical divergence affects target engagement and is documented to influence pharmacological activity in piperazine-based drug candidates .
| Evidence Dimension | Stereochemical configuration at C3 position |
|---|---|
| Target Compound Data | S-configuration; CAS 324750-04-1; InChIKey: CTPKPBTULPZITK-UGPWUYPHNA-N |
| Comparator Or Baseline | R-configuration; CAS 347195-55-5; InChIKey: CTPKPBTULPZITK-CYBMUJFWSA-N |
| Quantified Difference | Opposite stereochemical configuration; distinct chiral identity per IUPAC nomenclature |
| Conditions | Chiral HPLC analysis; stereochemical determination by X-ray crystallography or optical rotation |
Why This Matters
Stereochemical identity determines biological target recognition; procurement of incorrect enantiomer invalidates SAR studies and compromises drug candidate development.
